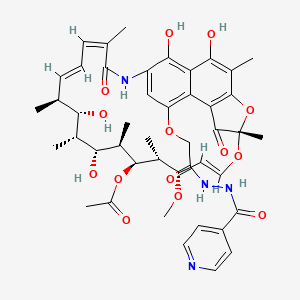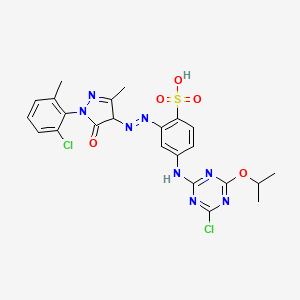
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is a bicyclic organophosphorus compound. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms. The compound’s molecular formula is C₇H₁₅O₄P, and it has a molecular weight of 194.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of a suitable phosphite with an appropriate alkylating agent. One common method includes the reaction of trimethyl phosphite with 3-chloro-1-propanol under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphabicyclo compounds .
Applications De Recherche Scientifique
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-sulfide: Similar structure but contains a sulfur atom instead of an oxygen atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to similar compounds .
Propriétés
Numéro CAS |
82515-38-6 |
|---|---|
Formule moléculaire |
C8H15O4P |
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
3-methyl-4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-4-8-5-10-13(9,11-6-8)12-7(8)2/h7H,3-6H2,1-2H3 |
Clé InChI |
JJMCXFDGEZKCQY-UHFFFAOYSA-N |
SMILES canonique |
CCCC12COP(=O)(OC1)OC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


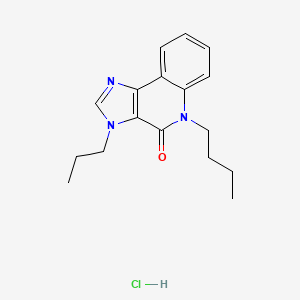

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
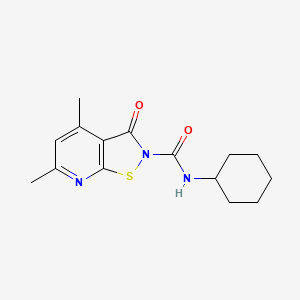
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
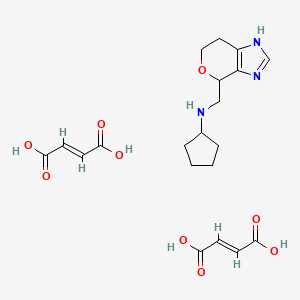
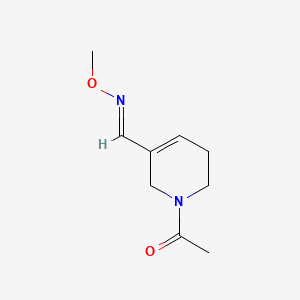
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
